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For Researchers, Scientists, and Drug Development Professionals

Methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of

dimethyl sulfide (DMS), plays a crucial role in atmospheric chemistry and aerosol formation.[1]

Understanding its conformational landscape is essential for accurately modeling its

atmospheric behavior and potential interactions in biological systems. This technical guide

provides an in-depth analysis of the computationally characterized conformers of

methanesulfinic acid, detailing the methodologies used and presenting the key quantitative

data.

Conformational Landscape of Methanesulfinic Acid
Computational studies have identified two stable conformers of methanesulfinic acid, denoted

as MSIA1 and MSIA2, along with two transition states connecting them. The conformational

analysis reveals that the relative orientation of the hydroxyl group with respect to the S-C bond

dictates the stability of these structures.

Key Conformers and Transition States
The most stable conformer, MSIA1, is characterized by a HOSC dihedral angle of 169°. The

second stable conformer, MSIA2, is less stable than MSIA1 by 3.2 kJ mol⁻¹ and possesses a

HOSC dihedral angle of -69°. Two transition states, MSIA-TS1 and MSIA-TS2, with HOSC

dihedral angles of 31° and -127° respectively, connect these two stable conformers.
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A visualization of the conformational pathway is presented below:
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Figure 1: Conformational pathway of methanesulfinic acid.

Quantitative Data Summary
The following tables summarize the key quantitative data for the conformers and transition

states of methanesulfinic acid, as determined by high-level ab initio calculations.

Table 1: Relative Energies and Enthalpies of Formation

Species
HOSC Dihedral
Angle (°)

Relative Energy (kJ
mol⁻¹)

Enthalpy of
Formation (ΔHf°)
(kJ mol⁻¹)

MSIA1 169 0.0 -338.1

MSIA2 -69 3.2 -334.9

MSIA-TS1 31 - -

MSIA-TS2 -127 - -

Relative energies are calculated at the CCSD(T)/CBS level of theory.

Table 2: Imaginary Frequencies of Transition States
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Transition State Imaginary Frequency (cm⁻¹)

MSIA-TS1 304.9i

MSIA-TS2 333.9i

Experimental Protocols and Computational
Methodologies
The presented data is based on a comprehensive theoretical investigation of the structural and

spectroscopic properties of methanesulfinic acid.

Computational Workflow
The computational protocol involved a multi-step approach to accurately determine the

geometries and energies of the stationary points on the potential energy surface.
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Figure 2: Computational workflow for methanesulfinic acid.

Detailed Methodologies
Software: All calculations were performed using the Gaussian 03 package.

Geometry Optimization and Frequency Calculations: The optimization of stationary points

and the calculation of harmonic frequencies were conducted at the UMP2/cc-pV(T+d)Z level

of theory. The use of the tight d-augmented correlation consistent basis set, cc-pV(n+d)Z, is

crucial for accurately describing molecules containing second-row atoms like sulfur.

Energy Calculations: To achieve a high level of accuracy for the electronic energy, an

additivity approximation was employed. Single point calculations were performed at the

UMP2 level with the cc-pV(D+d)Z and cc-pV(Q+d)Z basis sets on the optimized UMP2/cc-

pV(T+d)Z geometry to extrapolate to the complete basis set (CBS) limit. A final single point

calculation at the CCSD(T)/cc-pV(T+d)Z level of theory was then used to obtain the best

estimate of the electronic energy at the CCSD(T)/CBS level.

Thermochemical Properties: Enthalpy and Gibbs free energy were determined using

statistical thermodynamics, considering the vibrational, rotational, and translational modes

from the optimized geometries. The enthalpy of formation for the two conformers was

calculated using a set of isodesmic reactions. The average enthalpy of formation for

methanesulfinic acid was determined to be -337.2 kJ mol⁻¹, taking into account the

equilibrium populations of the two conformers.

Conclusion
The computational investigation of methanesulfinic acid reveals a conformational landscape

dominated by two stable conformers separated by relatively low energy barriers. The detailed

computational protocol outlined in this guide, employing high-level coupled-cluster theory with

complete basis set extrapolation, provides a robust framework for studying the properties of

such atmospherically and potentially biologically relevant sulfur-containing species. The

quantitative data presented herein serves as a critical reference for researchers in atmospheric

modeling, computational chemistry, and drug development. Further experimental studies,

particularly using rotational spectroscopy, would be invaluable for validating these theoretical

predictions and providing a more complete picture of the conformational preferences of

methanesulfinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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